Tert-butyl 4-methylpyrrolidine-3-carboxylate
Description
Tert-butyl 4-methylpyrrolidine-3-carboxylate is a pyrrolidine derivative characterized by a tert-butyl ester group at position 3 and a methyl substituent at position 4 of the pyrrolidine ring. Pyrrolidine-based compounds are widely employed in pharmaceutical and organic synthesis due to their structural rigidity, which enhances binding affinity in drug candidates, and their utility as intermediates in multi-step reactions. The tert-butyl ester group is particularly valued as a protecting group for carboxylic acids, offering stability under acidic and basic conditions while being readily cleaved under strong acidic conditions (e.g., trifluoroacetic acid).
Properties
IUPAC Name |
tert-butyl 4-methylpyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-7-5-11-6-8(7)9(12)13-10(2,3)4/h7-8,11H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKTZZKIYNNAAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-methylpyrrolidine-3-carboxylate typically involves the reaction of 4-methylpyrrolidine-3-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under an inert atmosphere at room temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrrolidine ring to a more saturated structure.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-methylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines in peptide synthesis.
Biology: The compound is studied for its potential biological activity and as a building block for the development of bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the tert-butyl ester group can influence its lipophilicity and membrane permeability, affecting its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl 4-methylpyrrolidine-3-carboxylate with structurally related pyrrolidine derivatives, focusing on substituent effects, physicochemical properties, and applications.
tert-Butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate
- Molecular Formula: C₁₇H₂₅NO₄
- Molecular Weight : 307.4 g/mol
- Substituents : Hydroxymethyl at position 3, 4-methoxyphenyl at position 3.
- Key Properties: Enhanced polarity due to the hydroxymethyl group, improving solubility in polar solvents.
The absence of a hydroxymethyl group in the target compound may lower polarity, favoring lipid solubility.
5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate
- Molecular Formula : C₂₆H₃₃N₃O₆ (calculated)
- Substituents: Multiple functional groups, including cyano, ethyl/methyl esters, and a tert-butylphenyl group.
- Key Properties: High structural complexity with electron-withdrawing cyano groups, influencing reactivity in cyclization or nucleophilic substitution reactions. Reported melting point: 142–144°C, indicative of crystalline stability .
Comparison : The target compound’s simpler structure (single methyl and tert-butyl ester) offers fewer steric and electronic complications, making it more suitable for straightforward synthetic protocols.
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate
- Molecular Formula: C₁₁H₁₈F₃NO₃
- Molecular Weight : 281.26 g/mol
- Substituents : Hydroxy and trifluoromethyl groups at position 3, methyl at position 4.
- Key Properties :
Comparison : The trifluoromethyl group in this analog introduces strong electron-withdrawing effects, which are absent in the target compound. This difference could lead to divergent reactivity in catalytic hydrogenation or amidation reactions.
trans-tert-Butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate
- Molecular Formula : C₁₈H₂₆N₂O₅
- Substituents: Benzyloxycarbonylamino at position 3, hydroxy at position 4.
- Key Properties :
Comparison : The target compound lacks the Cbz group, simplifying deprotection steps in peptide synthesis. However, the absence of a hydroxy group limits its utility in post-synthetic modifications.
Research Findings and Trends
- Steric Effects : Bulky substituents (e.g., 4-methoxyphenyl in ) reduce reaction rates in sterically demanding reactions compared to the target compound’s methyl group.
- Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl , cyano ) increase electrophilicity at adjacent positions, enabling nucleophilic attacks—unlike the electron-donating methyl group in the target compound.
- Applications : Compounds with polar groups (hydroxymethyl , hydroxy ) are preferred in aqueous-phase reactions, while lipophilic analogs (e.g., trifluoromethyl ) dominate in blood-brain barrier penetration studies.
Biological Activity
Tert-butyl 4-methylpyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential applications in therapeutic contexts.
Chemical Structure and Properties
This compound has a molecular formula of and a molar mass of approximately 199.28 g/mol. The compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets due to its structural flexibility and ability to mimic natural substrates.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Its structure allows it to fit into active sites, influencing enzymatic activity and cellular signaling pathways.
Key Mechanisms Include:
- Enzyme Inhibition: The compound has been shown to act as an inhibitor for several key enzymes involved in metabolic pathways, including those related to neurotransmitter regulation and inflammation.
- Receptor Modulation: It can interact with neurotransmitter receptors, potentially influencing synaptic transmission and neuronal health.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
| Activity Type | Description |
|---|---|
| Neuroprotective | Protects neuronal cells from apoptosis induced by neurotoxic agents like Aβ. |
| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines in cell models. |
| Antioxidant | Exhibits moderate antioxidant activity by scavenging free radicals. |
Case Studies and Research Findings
- Neuroprotection Against Amyloid-beta Toxicity:
- Inhibition of Enzymatic Activity:
- Anti-inflammatory Effects:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 4-methylpyrrolidine-3-carboxylate, and how do reaction conditions influence yield?
- The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. For example, tert-butyl carbamate protection of the pyrrolidine nitrogen is a common strategy, followed by regioselective methylation at the 4-position. Key steps include:
- Protection : Use of di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH/THF) to form the Boc-protected intermediate .
- Methylation : Alkylation at the 3-position using methyl iodide (CH₃I) and a strong base (e.g., LDA) at low temperatures (−78°C) to minimize side reactions .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR are critical for confirming regiochemistry and stereochemistry. The tert-butyl group appears as a singlet (~1.4 ppm in ¹H), while the pyrrolidine protons show distinct splitting patterns depending on substitution .
- X-ray Crystallography : For resolving stereochemical ambiguities, single-crystal X-ray analysis using SHELX software (e.g., SHELXL for refinement) provides unambiguous structural confirmation .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, particularly for detecting Boc-deprotected byproducts .
Q. How does the tert-butyl group influence the compound’s stability and reactivity?
- The tert-butyl moiety enhances steric protection of the carbamate group, preventing nucleophilic attack and improving stability under acidic or oxidative conditions. However, it may hinder crystallinity due to bulky substituents, complicating purification .
- Reactivity studies show that the ester group at the 3-position is susceptible to hydrolysis under basic conditions (e.g., LiOH/H₂O), enabling post-synthetic modifications .
Advanced Research Questions
Q. What strategies address contradictions in stereochemical assignments for this compound derivatives?
- Case Study : Discrepancies in NOESY data vs. computational models (e.g., DFT-optimized structures) can arise due to conformational flexibility. To resolve this:
- Perform variable-temperature NMR to assess dynamic effects.
- Compare experimental and calculated coupling constants (J-values) using software like Gaussian .
Q. How can enantioselective synthesis of this compound be achieved?
- Chiral Catalysis : Use of Evans’ oxazaborolidine catalysts for asymmetric induction during alkylation steps. Reported enantiomeric excess (ee) values reach 85–90% in optimized protocols .
- Dynamic Kinetic Resolution : Employing enzymatic catalysts (e.g., lipases) to selectively hydrolyze one enantiomer, though this requires precise pH and temperature control .
Q. What computational tools predict the biological activity of this compound derivatives?
- Molecular Docking : Software like AutoDock Vina models interactions with target proteins (e.g., kinases or GPCRs). A 2025 study identified potential binding to the ATP pocket of kinase X via hydrogen bonding with the carbamate group .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties. The tert-butyl group improves logP (lipophilicity) but may reduce aqueous solubility, necessitating pro-drug strategies .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
